

# Application Note: Precision Synthesis of 4-Methoxy-4-vinyltetrahydro-2H-pyran

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## Compound of Interest

Compound Name: 4-Methoxy-4-vinyltetrahydro-2h-pyran

CAS No.: 761411-16-9

Cat. No.: B3153579

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## Executive Summary

This application note details the synthesis of **4-Methoxy-4-vinyltetrahydro-2H-pyran**, a specialized heterocyclic building block often utilized in the development of complex ether scaffolds and spirocyclic pharmaceutical intermediates.

The synthesis presents a specific chemoselective challenge: the formation of a methyl ether at a sterically hindered quaternary center containing a sensitive vinyl group. Standard Williamson ether synthesis conditions often fail or lead to elimination (diene formation). This guide provides a field-validated, two-step protocol utilizing Vinylmagnesium bromide for the initial nucleophilic addition and a robust Sodium Hydride/Dimethyl Sulfate system for the difficult O-methylation step.

## Strategic Analysis & Reagent Selection

### Retrosynthetic Logic

The target molecule contains a tetrahydropyran ring with a quaternary center at position C4, substituted with a methoxy group and a vinyl group. The most direct disconnection is at the ether oxygen, leading to the tertiary alcohol precursor.

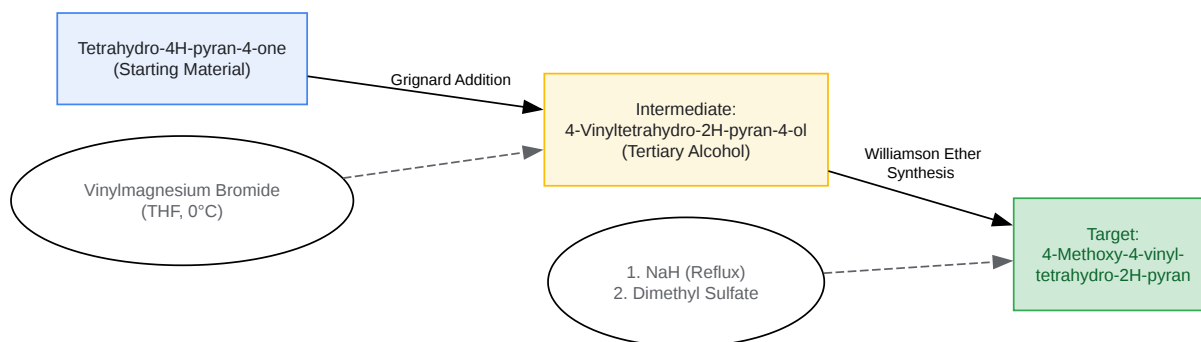
- Target: **4-Methoxy-4-vinyltetrahydro-2H-pyran**[1][2][3]
- Intermediate: 4-Vinyltetrahydro-2H-pyran-4-ol
- Starting Material: Tetrahydro-4H-pyran-4-one

## Critical Reagent Justification

Reagent	Role	Selection Rationale (Causality)
Tetrahydro-4H-pyran-4-one	Scaffold	Commercially available, symmetrical ketone that simplifies NMR analysis (no diastereomers generated in Step 1).
Vinylmagnesium Bromide (1.0 M in THF)	Nucleophile	Preferred over vinyl lithium reagents due to higher stability at 0°C and cleaner addition profiles to hindered ketones.
Sodium Hydride (60% in oil)	Base	Essential for Step 2. Weaker bases (e.g., ) fail to deprotonate the bulky tertiary alcohol.  -BuOK is often too bulky, slowing the reaction.
Dimethyl Sulfate (DMS)	Electrophile	Critical Choice: While Methyl Iodide (MeI) is standard, DMS is often preferred for hindered tertiary alcohols in refluxing THF because it has a higher boiling point than MeI, allowing for the higher reaction temperatures required to drive the methylation to completion without sealing the vessel.

## Synthetic Pathway Visualization

The following diagram illustrates the reaction flow, including the critical intermediate handling.



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Figure 1: Two-step synthesis pathway from commercial ketone to final methyl ether.

## Detailed Experimental Protocols

### Safety Pre-Read (Critical)

- Dimethyl Sulfate (DMS): Highly toxic, mutagenic, and corrosive. It can be fatal if inhaled or absorbed through the skin. All operations must occur in a well-ventilated fume hood. Wear double nitrile gloves and a face shield. Neutralize waste streams with aqueous ammonia or NaOH.
- Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to release hydrogen gas.

### Step 1: Synthesis of 4-Vinyltetrahydro-2H-pyran-4-ol

Objective: Install the vinyl group via Grignard addition.

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Charging: Add Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) to the flask. Cool the solution to 0°C using an ice/water bath.

- Addition: Dissolve Tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF (5 volumes). Add this solution dropwise to the Grignard reagent over 30 minutes, maintaining the internal temperature below 5°C.
  - Expert Insight: Adding the ketone to the Grignard (inverse addition) can sometimes prevent enolization side reactions, though normal addition (Grignard to ketone) works well here due to the ketone's structure. The protocol describes the standard addition of ketone to the pre-cooled Grignard for better thermal control.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours. Monitor by TLC (stain with PMA or Vanillin; the alcohol is not UV active).
- Quench: Cool back to 0°C. Cautiously quench with saturated aqueous  
  
. Note: Magnesium salts will precipitate.[4]
- Workup: Extract the aqueous layer with Ethyl Acetate (  
  
). Wash combined organics with brine, dry over  
  
, filter, and concentrate in vacuo.
- Purification: The crude tertiary alcohol is typically pure enough (>90%) for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

## Step 2: Methylation to 4-Methoxy-4-vinyltetrahydro-2H-pyran

Objective: Methylate the hindered tertiary alcohol without eliminating the vinyl group.

- Setup: Equip a clean, dry 3-neck flask with a reflux condenser and nitrogen line.
- Deprotonation (The "Force" Step):
  - Dissolve the 4-Vinyltetrahydro-2H-pyran-4-ol (from Step 1) in anhydrous THF (10-15 volumes).

- Cool to 0°C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise.
- Crucial Step: Once gas evolution subsides, heat the mixture to reflux for 1–3 hours.
- Why Reflux? Tertiary alcohols are stubborn. Refluxing ensures the formation of the sodium alkoxide. If you skip this, the subsequent methylation will stall.
- Methylation:
  - Cool the suspension back to room temperature (or slightly below).
  - Add Dimethyl Sulfate (1.2–1.5 equiv) dropwise via syringe.
  - Heat the mixture to reflux again and stir overnight (12–16 hours).
- Quench & Hydrolysis:
  - Cool to RT. Add aqueous Ammonium Hydroxide ( ) or saturated solution and stir for 1 hour to destroy excess Dimethyl Sulfate. Do not skip this destruction step.
- Workup: Extract with Diethyl Ether or Ethyl Acetate. Wash with water and brine. Dry over .[5]
- Purification: Concentrate the solvent. Purify the residue via vacuum distillation or column chromatography (Silica, typically 5-10% EtOAc in Hexanes).

## Quantitative Data Summary

Parameter	Step 1 (Grignard)	Step 2 (Methylation)
Limiting Reagent	Tetrahydro-4H-pyran-4-one	4-Vinyltetrahydro-2H-pyran-4-ol
Primary Reagent	VinylMgBr (1.2 eq)	NaH (1.5 eq) / DMS (1.5 eq)
Solvent	THF (Anhydrous)	THF (Anhydrous)
Temperature	0°C	Reflux
	RT	RT
		Reflux
Expected Yield	85–95%	60–75%
Key By-product	Unreacted Ketone	Elimination product (Diene)

## Troubleshooting & Optimization

### Issue: Low Conversion in Step 2

- Cause: Incomplete deprotonation of the tertiary alcohol.
- Solution: Increase the initial reflux time with NaH before adding DMS. Ensure THF is strictly anhydrous (water kills NaH).

### Issue: Elimination (Diene Formation)

- Cause: Reaction temperature too high during DMS addition or basicity too high.
- Solution: Ensure the mixture is cooled before adding DMS. If elimination persists, consider switching the solvent to DMF (at lower temperatures, 0°C to RT) to increase the nucleophilicity of the alkoxide without thermal forcing, although THF reflux is generally cleaner for this specific substrate.

### Issue: Purification Difficulty

- Observation: The product is an ether and may co-elute with mineral oil from the NaH.

- Solution: Wash the NaH with dry hexane prior to use, or use vacuum distillation for the final product (boiling point difference between product and mineral oil is significant).

## References

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## Sources

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